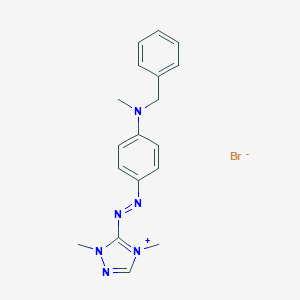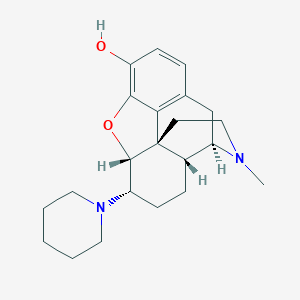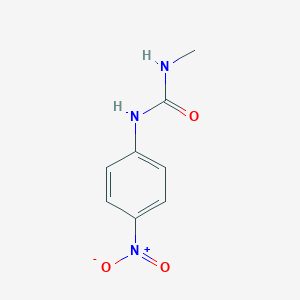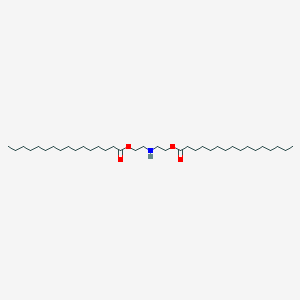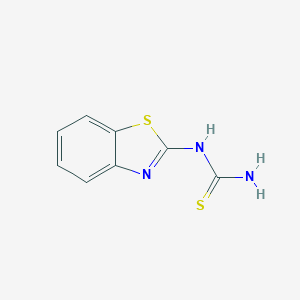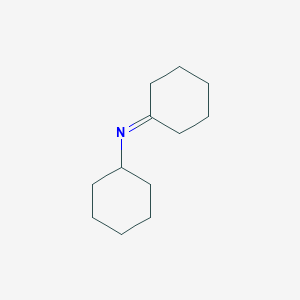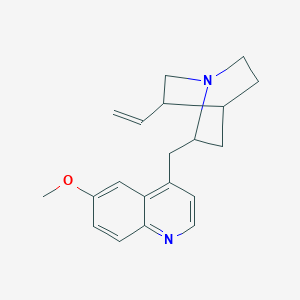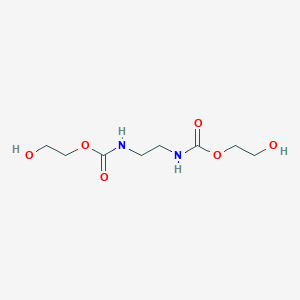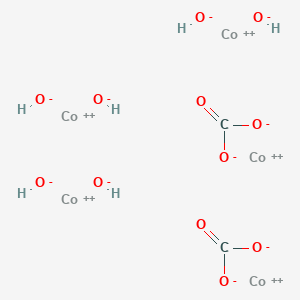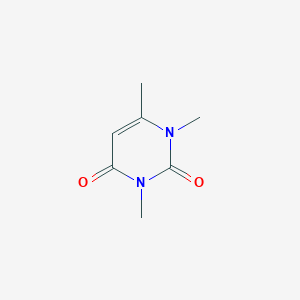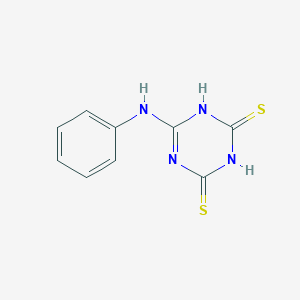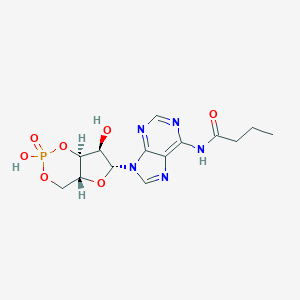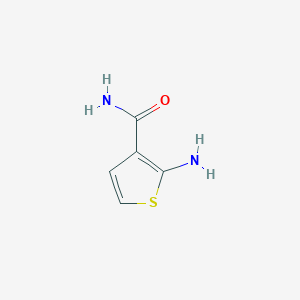
Hafnium-180
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium-180 is a radioactive isotope of hafnium that has been gaining attention in the scientific community due to its potential use in cancer therapy. This isotope has a half-life of 8.9 hours and emits beta particles, which can be used to target cancer cells.
Wirkmechanismus
The beta particles emitted by hafnium-180 can penetrate the cancer cells and cause DNA damage, leading to cell death. This is known as the bystander effect, where neighboring cells are also affected by the radiation. Hafnium-180 can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Hafnium-180 has a short half-life, which means that it does not accumulate in the body. This reduces the risk of long-term side effects. However, the beta particles emitted by hafnium-180 can cause damage to healthy cells if not targeted properly. This can lead to side effects such as radiation dermatitis, nausea, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Hafnium-180 has several advantages for lab experiments. It has a short half-life, which allows for precise timing of experiments. It also emits beta particles, which can be easily detected using a beta counter. However, hafnium-180 is a radioactive isotope, which requires special handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on hafnium-180. One area of focus is improving the targeting of cancer cells, while minimizing damage to healthy cells. This can be achieved through the use of nanoparticles or other targeting agents. Another area of focus is combining hafnium-180 with other cancer therapies, such as chemotherapy or immunotherapy. This can improve the effectiveness of treatment and reduce the risk of cancer recurrence.
In conclusion, hafnium-180 is a promising isotope for cancer therapy and imaging. Its short half-life and beta particle emissions make it ideal for lab experiments. However, special precautions must be taken when handling radioactive materials. Further research is needed to improve the targeting of cancer cells and to explore the potential of combining hafnium-180 with other cancer therapies.
Synthesemethoden
Hafnium-180 can be synthesized by irradiating hafnium-179 with neutrons in a nuclear reactor. The resulting hafnium-180 can be separated from other isotopes of hafnium using ion exchange chromatography.
Wissenschaftliche Forschungsanwendungen
Hafnium-180 has potential applications in cancer therapy. The beta particles emitted by hafnium-180 can be used to target cancer cells, while minimizing damage to healthy cells. This is known as targeted radiotherapy. Hafnium-180 can also be used for imaging purposes, as it emits gamma rays that can be detected using a gamma camera.
Eigenschaften
CAS-Nummer |
14265-78-2 |
|---|---|
Produktname |
Hafnium-180 |
Molekularformel |
Hf |
Molekulargewicht |
179.94656 g/mol |
IUPAC-Name |
hafnium-180 |
InChI |
InChI=1S/Hf/i1+2 |
InChI-Schlüssel |
VBJZVLUMGGDVMO-NJFSPNSNSA-N |
Isomerische SMILES |
[180Hf] |
SMILES |
[Hf] |
Kanonische SMILES |
[Hf] |
Andere CAS-Nummern |
14265-78-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



